molecular formula C12H12FN B14178113 (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 850706-05-7

(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B14178113
CAS No.: 850706-05-7
M. Wt: 189.23 g/mol
InChI Key: SJGUUGICXKISGE-GFCCVEGCSA-N
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Description

(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound that belongs to the class of fluoro-substituted indenamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Fluorination: Introduction of the fluorine atom into the indene ring.

    Alkylation: Addition of the prop-2-yn-1-yl group to the nitrogen atom.

    Hydrogenation: Reduction of the indene ring to form the dihydroindenamine structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming fluoro-substituted indenones.

    Reduction: Reduction reactions could further hydrogenate the compound, altering its pharmacological properties.

    Substitution: The fluoro group may be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluoro-substituted indenones, while reduction could produce fully hydrogenated indenamines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Medicine

Medicinal applications could include its use as a lead compound in the development of new therapeutic agents, particularly for conditions where fluoro-substituted compounds have shown efficacy.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the prop-2-yn-1-yl group.

    N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluoro group.

    (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but without the prop-2-yn-1-yl group.

Uniqueness

The uniqueness of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine lies in the combination of the fluoro and prop-2-yn-1-yl groups, which may confer unique chemical and biological properties.

Properties

CAS No.

850706-05-7

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

(1R)-6-fluoro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H12FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7H2/t12-/m1/s1

InChI Key

SJGUUGICXKISGE-GFCCVEGCSA-N

Isomeric SMILES

C#CCN[C@@H]1CCC2=C1C=C(C=C2)F

Canonical SMILES

C#CCNC1CCC2=C1C=C(C=C2)F

Origin of Product

United States

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